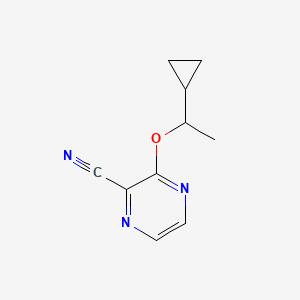

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine-2-carbonitrile, also known as 2-Cyanopyrazine, is an important organic chemical raw material and pharmaceutical intermediate widely used in the fields of fragrances and medicine . It is the basic raw material for the synthesis of pyrazinamide class of specific medicines for tuberculosis .

Synthesis Analysis

The synthesis of 2-Cyanopyrazine involves several steps. In a 1-liter three-necked flask, under nitrogen protection, 500 ml of toluene, 48 grams (0.3 mol) of 2-bromopyrazine, 11.8 grams (0.36 mol, 1.2 equivalent) of sodium cyanide, 5.73 grams (30 mmol, 0.1 equivalent) of copper iodide, 10 grams of potassium iodide (60 mmol, 0.2 equivalent), 26.4 grams of N, N’-dimethylethylenediamine (0.3 mol, 1.0 equivalent) are added in sequence .Physical And Chemical Properties Analysis

2-Cyanopyrazine is a clear colorless to yellow liquid with a melting point of 18-20°C, a boiling point of 87 °C/6 mmHg, a density of 1.174 g/mL at 25 °C, and a refractive index of n 20/D 1.534 .Applications De Recherche Scientifique

Synthesis of Heterocycles with Biological Activity

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile serves as a precursor in the synthesis of various heterocycles. For instance, it is utilized in creating pyrazoles and pyrimidines with significant biological activities against bacteria, fungi, and tumor cells, but not yeasts. Pyrazole and pyrimidine derivatives synthesized from this compound exhibit broad biological activity, indicating their potential in pharmaceutical applications (Černuchová et al., 2005).

Facilitating Green Chemistry

It has been used to achieve convenient synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles through a one-pot four-component cyclocondensation in deep eutectic solvent, emphasizing the compound's role in promoting green chemistry by avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).

Antimicrobial and Anticancer Properties

Further research on 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, synthesized from reactions involving compounds like 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile, has shown promising antibacterial, antifungal, and cytotoxic activities against breast cancer cells. These findings highlight the potential of derivatives in treating various diseases and conditions (Al-Adiwish et al., 2017).

Advancements in Organic Synthesis

The compound is instrumental in novel organic synthesis methods, such as the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, leading to efficient strategies for synthesizing 1,3,5-trisubstituted pyrazoles. This method opens new avenues for creating structurally diverse pyrazole derivatives (Xue et al., 2016).

Exploring Crystal Engineering and Microbiological Activity

Studies have also explored the structural and behavioral analysis of pyrazine derivatives, including their crystal engineering and antimicrobial activity potential. These analyses contribute to understanding the molecular interactions and potential pharmaceutical applications of pyrazine derivatives (Chylewska et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1-cyclopropylethoxy)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(8-2-3-8)14-10-9(6-11)12-4-5-13-10/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUMEULRHJEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)